![molecular formula C22H21NO5S B11649065 Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11649065.png)
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene.
Acylation and Esterification: The final steps involve the acylation of the thiophene ring with 4-methoxyphenoxyacetyl chloride, followed by esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene ring positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Preliminary studies indicate that ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate exhibits promising biological activities. The unique combination of functional groups allows for interactions with various biological macromolecules, potentially acting as an inhibitor or modulator of specific biochemical pathways. This makes it a candidate for drug development targeting diseases such as cancer and inflammation .
Interaction Studies
Interaction studies are essential for understanding the compound's biological significance. These studies may involve:
- Enzyme Inhibition : Evaluating the compound's ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Investigating its effects on various receptors to determine therapeutic potential.
- Cellular Assays : Conducting assays to assess cytotoxicity and cellular uptake.
Such investigations will provide insights into its therapeutic applications and guide future drug design efforts .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis due to its functional groups. The thiophene ring can participate in electrophilic aromatic substitution reactions, while the ester group is amenable to hydrolysis under acidic or basic conditions. The amide bond can undergo nucleophilic attack, facilitating the formation of new derivatives through various coupling reactions .
Several research studies have focused on the synthesis and application of this compound:
Synthesis Protocols
Research has detailed various synthetic routes to produce this compound with high yield and purity, making it suitable for further applications in research and development . These protocols often involve multi-step reactions that include acylation and coupling reactions.
Pharmacological Investigations
Investigations into the pharmacological properties of this compound are ongoing. Initial findings suggest that it may interact with specific targets within biological systems, warranting further exploration into its mechanisms of action .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the methoxyphenoxyacetyl group, leading to different biological activities.
Ethyl 2-(4-ethoxyphenoxy)acetate: Similar ester functionality but different aromatic substitution, affecting its chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, material science, and biological research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Biological Activity
Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C22H21NO5S and a molecular weight of approximately 397.47 g/mol. Its structure features a thiophene ring, an ester group, and an amide linkage, which contribute to its reactivity and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Mechanisms of Biological Activity
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific biochemical pathways. The thiophene moiety can participate in electrophilic aromatic substitution reactions, while the ester group may undergo hydrolysis under physiological conditions, releasing active metabolites that could exert biological effects.
Potential Targets
- Enzymatic Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways related to inflammation or cancer progression.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, studies on similar thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vivo Studies
In vivo studies using mouse models have demonstrated that derivatives of this compound can reduce tumor growth significantly compared to control groups. The combination of such compounds with established chemotherapeutic agents has shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound that may enhance its biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C15H15NO3S | Lacks methoxy group; simpler structure |
Ethyl 2-{[(4-hydroxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate | C22H21NO4S | Hydroxy instead of methoxy; different solubility properties |
Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate | C15H15NO3S | Similar core structure but different substituents affecting reactivity |
The unique combination of functional groups in this compound likely contributes to its enhanced biological activity compared to these analogs.
Case Studies
Several case studies involving the application of this compound in drug development highlight its potential:
- Study on Anticancer Properties : A study investigated the effects of this compound on human breast cancer cells, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis.
- Inflammation Modulation : Another study explored its effects on inflammatory markers in vitro, revealing a reduction in pro-inflammatory cytokines when treated with this compound.
Properties
Molecular Formula |
C22H21NO5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-3-27-22(25)18-13-19(15-7-5-4-6-8-15)29-21(18)23-20(24)14-28-17-11-9-16(26-2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) |
InChI Key |
WZMHABBTGTVAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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